2-O-Acetyl-20-hydroxyecdysone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-Acetyl-20-hydroxyecdysone is a naturally occurring ecdysone steroid hormone found in both plants and animals. It is a derivative of 20-hydroxyecdysone, which plays a crucial role in the molting and metamorphosis of insects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Acetyl-20-hydroxyecdysone typically involves the acetylation of 20-hydroxyecdysone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group at the 2-position .
Industrial Production Methods: Industrial production of this compound involves the extraction of 20-hydroxyecdysone from plant sources such as Cyanotis arachnoidea. The extracted 20-hydroxyecdysone is then subjected to acetylation under controlled conditions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-O-Acetyl-20-hydroxyecdysone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-O-Acetyl-20-hydroxyecdysone has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various ecdysteroid derivatives.
Biology: The compound is studied for its role in insect development and metamorphosis.
Medicine: Research has shown its potential in treating conditions such as diabetes, cardiovascular diseases, and neurodegenerative disorders. .
Mechanism of Action
2-O-Acetyl-20-hydroxyecdysone exerts its effects by binding to ecdysone receptors, which are nuclear receptors involved in gene regulation. This binding activates the transcription of specific genes that regulate growth, development, and metabolism in insects. In mammals, the compound has been shown to activate the Mas1 receptor, a key component of the renin-angiotensin system, leading to various beneficial effects such as improved glucose homeostasis and reduced inflammation .
Comparison with Similar Compounds
20-Hydroxyecdysone: The parent compound, widely studied for its role in insect development and potential therapeutic applications.
Ecdysone: Another ecdysteroid with similar biological activities.
2-Deoxyecdysone: A biosynthetic intermediate in the ecdysteroid pathway
Uniqueness: 2-O-Acetyl-20-hydroxyecdysone is unique due to its acetylation at the 2-position, which can influence its biological activity and stability. This modification may enhance its potential as a therapeutic agent and its effectiveness in various applications compared to its non-acetylated counterparts .
Properties
Molecular Formula |
C29H46O8 |
---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate |
InChI |
InChI=1S/C29H46O8/c1-16(30)37-22-15-26(4)17-7-11-27(5)23(28(6,35)24(33)9-10-25(2,3)34)8-12-29(27,36)18(17)13-20(31)19(26)14-21(22)32/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 |
InChI Key |
TXLUXHSVMYTTCI-FORVDKSSSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@]4(C3=CC(=O)[C@@H]2C[C@H]1O)O)[C@](C)([C@@H](CCC(C)(C)O)O)O)C)C |
SMILES |
CC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C |
Canonical SMILES |
CC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C |
Synonyms |
20-hydroxyecdysone 2-acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.